molecular formula C19H26N4O2S B2732070 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1448045-48-4

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2732070
CAS No.: 1448045-48-4
M. Wt: 374.5
InChI Key: XWGDNZDTENGSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with dimethyl and pyrrolidinyl groups, coupled with a trimethylbenzenesulfonamide moiety.

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-12-10-14(3)17(11-13(12)2)26(24,25)22-18-15(4)20-19(21-16(18)5)23-8-6-7-9-23/h10-11,22H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGDNZDTENGSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(N=C(N=C2C)N3CCCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H24N4O2SC_{16}H_{24}N_{4}O_{2}S and a complex structure that includes a pyrimidine ring substituted with a pyrrolidine moiety and a sulfonamide group. The presence of dimethyl groups on the pyrimidine enhances its steric properties, potentially influencing its interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Receptor Modulation : It may interact with various receptors, including those involved in pain signaling and inflammation.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess such activity.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Compound NameBiological ActivityReference
This compoundPotential anti-inflammatory and analgesic effects
2-(Pyrrolidin-1-yl)pyrimidineAntagonist of vanilloid receptor 1
Thieno[3,2-b]pyridineAnticancer properties

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Anti-inflammatory Effects : A study demonstrated that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may have therapeutic potential in treating inflammatory diseases.
  • Anticancer Potential : Research on pyrimidine derivatives has shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways warrant further investigation.
  • Antimicrobial Activity : Preliminary tests indicated that this compound could inhibit the growth of certain bacterial strains. Its sulfonamide group may contribute to this activity by interfering with bacterial folate synthesis.

Comparison with Similar Compounds

Structural Analysis

The compound differs significantly from the three stereoisomers (m, n, o) reported in Pharmacopeial Forum (2017) . Key structural contrasts include:

Feature Target Compound Compounds m, n, o
Core Structure Pyrimidine ring with sulfonamide Hexan backbone with acetamido and phenoxy groups
Functional Groups 2,4,5-Trimethylbenzenesulfonamide, pyrrolidin-1-yl 2,6-Dimethylphenoxy, tetrahydropyrimidin-1(2H)-yl, and peptide-like amide linkages
Stereochemistry No explicit stereocenters in name (likely achiral or racemic) Multiple stereocenters (e.g., 2S,4S,5S in compound m)
Molecular Weight Estimated ~400–450 g/mol (based on structure) Higher (~600–650 g/mol due to extended peptide chains)

Pharmacological Implications

  • Target Compound: The pyrimidine-sulfonamide scaffold is often associated with kinase or carbonic anhydrase inhibition.
  • Compounds m, n, o: Their peptide-like structure and stereochemical complexity suggest applications in protease inhibition or receptor targeting. The 2,6-dimethylphenoxy group in these analogs could confer selectivity for hydrophobic binding pockets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compounds m, n, o
Solubility Moderate (sulfonamide enhances aqueous solubility) Low (lipophilic hexan backbone and aromatic groups)
Metabolic Stability Likely stable (lack of ester/amide hydrolysis sites) Susceptible to enzymatic cleavage (amide linkages)
Synthetic Complexity Moderate (few stereocenters) High (multiple stereocenters requiring resolution)

Research Findings and Challenges

  • Stereochemical Impact : The stereoisomers m, n, o exhibit distinct biological activities due to their stereochemistry, as reported in Pharmacopeial Forum . In contrast, the target compound’s lack of explicit stereocenters simplifies synthesis but may limit target selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.